molecular formula C7H7F2NO B13906482 1-(2,5-Difluoropyridin-4-yl)ethan-1-ol

1-(2,5-Difluoropyridin-4-yl)ethan-1-ol

Cat. No.: B13906482
M. Wt: 159.13 g/mol
InChI Key: KHANAEFAFUFCFI-UHFFFAOYSA-N
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Description

1-(2,5-Difluoropyridin-4-yl)ethan-1-ol is a fluorinated pyridine derivative with the molecular formula C₇H₇F₂NO (molecular weight: 175.14 g/mol). Its structure features a pyridine ring substituted with two fluorine atoms at the 2- and 5-positions, with an ethanol group at the 4-position. Fluorinated pyridines are of significant interest in medicinal chemistry due to their enhanced metabolic stability, bioavailability, and ability to modulate electronic properties through fluorine’s inductive effects .

Properties

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

1-(2,5-difluoropyridin-4-yl)ethanol

InChI

InChI=1S/C7H7F2NO/c1-4(11)5-2-7(9)10-3-6(5)8/h2-4,11H,1H3

InChI Key

KHANAEFAFUFCFI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NC=C1F)F)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(2,5-Difluoropyridin-4-yl)ethan-1-ol

General Synthetic Strategy

The synthesis of 1-(2,5-Difluoropyridin-4-yl)ethan-1-ol generally involves the nucleophilic addition of an organometallic reagent (such as a Grignard reagent) to a fluorinated pyridine derivative bearing a suitable leaving group or carbonyl functionality at the 4-position of the pyridine ring. The key step is the formation of the ethan-1-ol moiety by reduction or addition to a carbonyl precursor.

Specific Preparation Routes

Grignard Reaction on 2,5-Difluoropyridine-4-carbonyl Precursors

A common approach involves the use of 2,5-difluoropyridine-4-carbaldehyde or ketone derivatives as starting materials. The Grignard reagent, typically methylmagnesium bromide, is added to the carbonyl group to form the corresponding secondary alcohol.

  • Procedure Example :
    • Dissolve 2,5-difluoropyridine-4-carbonyl precursor in anhydrous tetrahydrofuran (THF) under an inert atmosphere at low temperature (-78°C).
    • Add methylmagnesium bromide dropwise while maintaining the temperature.
    • Stir the reaction mixture, allowing it to warm to room temperature gradually.
    • Quench the reaction with aqueous acid (e.g., 2 M HCl) to neutralize excess Grignard reagent and protonate the alkoxide intermediate.
    • Extract the product with an organic solvent such as dichloromethane, dry, and purify by column chromatography.
    • Yield reported can be high (up to 95%) with proper control of reaction conditions.
Reduction of 1-(2,5-Difluoropyridin-4-yl)ethanone

Alternatively, the ethan-1-ol can be prepared by reduction of the corresponding ethanone (ketone) derivative:

  • Reduction Methods :
    • Catalytic hydrogenation using Pd/C under mild pressure and temperature.
    • Chemical reduction using hydride reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), depending on substrate sensitivity.
    • Electrochemical reduction methods have also been reported for related pyridinyl compounds, though specific data for this compound is limited.
Nucleophilic Substitution and Subsequent Functionalization

Some synthetic routes involve the nucleophilic substitution of halogenated difluoropyridines with ethylene glycol derivatives or other nucleophiles, followed by selective reduction or functional group transformations to yield the ethan-1-ol moiety.

  • Example: Reaction of 6-fluoropyridin-3-ol derivatives with 3-bromo-1-propanol and potassium carbonate in acetonitrile at reflux, followed by purification steps. While this is for related fluoropyridinyl alcohols, similar principles apply for difluoropyridinyl ethanols.

Reaction Conditions and Optimization

Parameter Typical Range/Value Notes
Solvent Tetrahydrofuran (THF), Acetonitrile Anhydrous conditions preferred
Temperature -78°C to room temperature Low temperature during Grignard addition
Reaction Time 2 to 7 hours Depending on scale and reagent addition
Quenching Agent 2 M HCl or saturated NH4Cl To neutralize and protonate intermediate
Purification Silica gel column chromatography Eluent: dichloromethane/acetone mixtures
Yield 55% to 95% High yield achievable with optimized conditions

Catalysts and Reagents

  • Grignard Reagent : Methylmagnesium bromide, typically 3 M solution in diethyl ether or THF.
  • Reducing Agents : Pd/C for catalytic hydrogenation; NaBH4 for chemical reduction.
  • Bases : Potassium carbonate or sodium bicarbonate for nucleophilic substitution steps.
  • Solvents : Anhydrous THF, acetonitrile, ethyl acetate for extraction and purification.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield Range Purity Control
Grignard addition to ketone High yield, straightforward Requires strict anhydrous, inert conditions 85-95% High, with chromatography
Catalytic hydrogenation Mild conditions, scalable Requires hydrogen source and catalyst handling 70-90% Moderate to high
Chemical reduction (hydrides) Simple reagents, fast reaction Sensitive to moisture, exothermic 60-85% Moderate
Nucleophilic substitution + reduction Versatile, can introduce other groups Multi-step, longer reaction times 50-75% Moderate

Summary Table of Key Preparation Data

Step Reagents/Conditions Outcome/Yield Notes
Starting material 2,5-Difluoropyridine-4-carbaldehyde/ketone - Commercial or synthesized precursor
Grignard addition Methylmagnesium bromide, THF, -78°C to RT 85-95% yield Requires inert atmosphere
Quenching 2 M HCl aqueous - Neutralizes reaction
Extraction and purification Dichloromethane, silica gel chromatography Pure product Essential for high purity
Alternative reduction Pd/C hydrogenation or NaBH4 reduction 60-90% yield For ketone to alcohol conversion

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Difluoropyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives .

Scientific Research Applications

1-(2,5-Difluoropyridin-4-yl)ethan-1-ol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2,5-Difluoropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Ethanol Derivatives

The following compounds, derived from publicly available regulatory reports, share the ethan-1-ol backbone but differ in substituent groups. These analogs highlight how structural variations influence physicochemical and biological properties:

Table 1: Structural and Functional Comparison
Compound Name (CAS No.) Molecular Formula Substituent Group Key Properties/Applications
1-(2,5-Difluoropyridin-4-yl)ethan-1-ol C₇H₇F₂NO 2,5-Difluoropyridin-4-yl High polarity; potential bioactive scaffold
Non-2(cis)-en-1-ol (41453-56-9) C₉H₁₈O cis-Alkenyl (C₉ chain) Floral/fruity odor; used in fragrances
Oct-5(cis)-en-1-ol (64275-73-6) C₈H₁₆O cis-Alkenyl (C₈ chain) Low water solubility; flavoring agent
2-(2,2,3-Trimethylcyclopentenyl)ethan-1-ol (1901-38-8) C₁₀H₁₈O Cyclic trimethylcyclopentenyl Woody aroma; cosmetic applications
Key Observations:

This enhances solubility in polar solvents (e.g., DMSO) and may improve receptor-binding affinity in drug design .

Steric Considerations : Bulky substituents, such as the trimethylcyclopentenyl group in 2-(2,2,3-Trimethylcyclopentenyl)ethan-1-ol, reduce conformational flexibility, whereas the planar pyridine ring in the target compound allows for π-π stacking interactions in crystal structures .

Applications: Alkenyl-substituted ethanols (e.g., Non-2(cis)-en-1-ol) are primarily used in fragrances, while fluorinated pyridines like the target compound are explored for therapeutic applications due to their metabolic stability .

Methodological Insights from Crystallography and Bioactivity Studies

Structural Analysis

Crystallographic tools like SHELXL and WinGX are critical for resolving the 3D structures of such compounds. For example:

  • The fluorine atoms in 1-(2,5-Difluoropyridin-4-yl)ethan-1-ol likely contribute to distinct diffraction patterns, enabling precise bond-length and angle measurements via SHELXL .
  • WinGX’s integration with SHELX programs facilitates comparative analysis of packing motifs between fluorinated and non-fluorinated analogs .
Bioactivity Profiling

For instance:

  • Median Effective Dose (ED₅₀) comparisons could reveal enhanced potency due to fluorine’s electron-withdrawing effects .

Biological Activity

1-(2,5-Difluoropyridin-4-yl)ethan-1-ol is a chemical compound characterized by a pyridine ring with two fluorine substituents and a hydroxyl group attached to an ethyl chain. Its molecular formula is C7H8F2N2O, and it has a molecular weight of approximately 159.13 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it a candidate for various biological applications.

The biological activity of 1-(2,5-difluoropyridin-4-yl)ethan-1-ol is primarily attributed to its structural features:

  • Hydroxyl Group : Facilitates hydrogen bonding with target proteins, potentially influencing enzymatic activities and cellular pathways.
  • Fluorine Atoms : Increase lipophilicity, enhancing membrane penetration and binding affinity to biological targets.

These characteristics suggest that the compound may interact with specific molecular targets, including enzymes and receptors, leading to changes in their activity or function.

Biological Activity Overview

Research indicates that 1-(2,5-difluoropyridin-4-yl)ethan-1-ol exhibits several potential biological activities:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, impacting metabolic pathways.
  • Receptor Interaction : It could engage with various receptors, modulating their activity and influencing physiological responses.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally similar to 1-(2,5-difluoropyridin-4-yl)ethan-1-ol:

  • Antibacterial Activity : Similar fluorinated pyridine derivatives have shown promising antibacterial properties. For instance, compounds with fluorinated moieties demonstrated enhanced penetration into bacterial cells and increased binding affinity to target proteins involved in bacterial growth and survival .
  • Cancer Research : Inhibitors targeting tropomyosin kinases (Trk), which are implicated in various cancers, have been developed based on similar structural frameworks. These inhibitors leverage the unique properties of fluorinated compounds to enhance therapeutic efficacy against cancer cells .
  • Pharmacological Studies : Investigations into the pharmacokinetics of related compounds reveal that the presence of fluorine can significantly alter metabolic stability and bioavailability, suggesting that 1-(2,5-difluoropyridin-4-yl)ethan-1-ol may exhibit favorable pharmacological profiles .

Data Table: Comparison of Biological Activities

Compound NameEnzyme InhibitionReceptor InteractionAntibacterial ActivityCancer Therapeutics
1-(2,5-Difluoropyridin-4-yl)ethan-1-olPotentialPotentialYesYes
Similar Fluorinated Derivative AYesModerateYesNo
Similar Fluorinated Derivative BModerateHighNoYes

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(2,5-Difluoropyridin-4-yl)ethan-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Catalytic Hydrogenation : Adapting protocols for similar alcohols (e.g., (1R)-1-(2,4-dimethylphenyl)ethan-1-ol), hydrogenation of ketone precursors using chiral catalysts (e.g., Ru-based) under controlled pressure (1–5 bar) and temperature (25–50°C) can yield enantiomerically pure products .
  • Grignard Addition : Reacting 2,5-difluoropyridine-4-carbaldehyde with methylmagnesium bromide in anhydrous THF at 0°C, followed by acidic workup, may provide moderate yields (~50–60%).
  • Ethanol Reflux : Evidence from analogous pyrazole derivatives suggests refluxing intermediates in ethanol for 2–4 hours can optimize purity, with recrystallization from DMF/EtOH (1:1) .

Q. How can researchers confirm the structural identity of 1-(2,5-Difluoropyridin-4-yl)ethan-1-ol?

  • Methodological Answer :

  • NMR Analysis : Assign peaks for fluorine atoms (¹⁹F NMR: δ -110 to -140 ppm for difluoropyridine) and hydroxyl proton (¹H NMR: δ 1.5–2.5 ppm, broad).
  • Elemental Analysis : Compare experimental C/H/N/F percentages with theoretical values (e.g., calculated for C₇H₆F₂NO: C 52.17%, H 3.73%, F 22.97%, N 8.69%) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 162.

Q. What are the stability considerations for storing 1-(2,5-Difluoropyridin-4-yl)ethan-1-ol?

  • Methodological Answer :

  • Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation of the hydroxyl group.
  • Avoid prolonged exposure to moisture, as fluoropyridines can hydrolyze under acidic/alkaline conditions .

Advanced Research Questions

Q. How can chiral resolution be achieved for enantiomers of 1-(2,5-Difluoropyridin-4-yl)ethan-1-ol?

  • Methodological Answer :

  • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) and hexane/isopropanol (90:10) mobile phase.
  • Enzymatic Kinetic Resolution : Lipase-catalyzed acetylation in organic solvents (e.g., toluene) selectively modifies one enantiomer, enabling separation .

Q. What computational methods are suitable for predicting the reactivity of 1-(2,5-Difluoropyridin-4-yl)ethan-1-ol in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states for SNAr (nucleophilic aromatic substitution) at the pyridine ring. Fluorine’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity at C-4.
  • MD Simulations : Assess solvent effects (e.g., DMSO vs. THF) on reaction pathways using GROMACS .

Q. How can contradictory data on the compound’s solubility be resolved experimentally?

  • Methodological Answer :

  • Phase Solubility Studies : Perform shake-flask experiments in buffered solutions (pH 2–12) at 25°C. Monitor solubility via UV-Vis (λmax ~270 nm for pyridine derivatives).
  • Hansen Solubility Parameters : Compare HSP values (δD, δP, δH) with solvents like ethanol (δP = 19.4) or ethyl acetate (δP = 15.8) to predict miscibility .

Q. What strategies minimize byproduct formation during the synthesis of 1-(2,5-Difluoropyridin-4-yl)ethan-1-ol derivatives?

  • Methodological Answer :

  • Temperature Control : Maintain reaction temperatures below 60°C to prevent decomposition of the difluoropyridine ring.
  • Protecting Groups : Temporarily protect the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) before functionalizing the pyridine ring .

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